molecular formula C12H15F2NO3S B2699190 2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1219913-95-7

2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No. B2699190
CAS RN: 1219913-95-7
M. Wt: 291.31
InChI Key: RGDHCQMQZOMPOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” is a chemical compound. The compound contains a cyclopentyl group, which is a cyclic hydrocarbon group consisting of a ring of five carbon atoms . The compound also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group.

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin et al. (2020) introduces new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, demonstrating their spectroscopic, photophysical, and photochemical properties. These properties make the phthalocyanine derivatives highly applicable for photodynamic therapy, offering good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Cyclooxygenase-2 (COX-2) Inhibition

Research by Penning et al. (1997) and Hashimoto et al. (2002) explores sulfonamide-containing derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These studies have led to the identification of compounds with promising pharmacokinetic profiles and potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997), (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Carbonic Anhydrase Inhibition

Nabih Lolak et al. (2019) focus on the design and synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase IX, a target for anticancer agents. These compounds exhibit potent inhibition, with some showing sub-nanomolar Ki values, indicating their potential as therapeutic agents for cancer treatment (Lolak, Akocak, Bua, & Supuran, 2019).

Aldose Reductase Inhibition

The work of Alexiou et al. (2008) investigates N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors, aiming at the complications of diabetes mellitus. These compounds not only show higher in vitro inhibitory activity than their glycine derivatives but also exhibit significant antioxidant potential, highlighting their promise as pharmacotherapeutic agents (Alexiou, Nicolaou, Štefek, Kristl, & Demopoulos, 2008).

Future Directions

The future directions for the study of “2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” and related compounds could involve further exploration of their synthesis, structural characterization, and potential applications. This could include the development of new difluoromethylation reagents and methods, as well as the investigation of their physical and chemical properties and potential uses .

properties

IUPAC Name

2,5-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c13-9-3-4-10(14)11(7-9)19(17,18)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDHCQMQZOMPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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